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Compound of Interest

Compound Name: (4-Pyrrolidin-1-ylphenyl)methanol

Cat. No.: B1587759 Get Quote

An In-Depth Technical Guide to (4-Pyrrolidin-1-ylphenyl)methanol: Properties, Synthesis,

and Applications in Modern Drug Discovery

Abstract
(4-Pyrrolidin-1-ylphenyl)methanol is a bifunctional organic molecule that is gaining significant

attention as a versatile building block in medicinal chemistry and materials science. It

incorporates a rigid, aromatic phenyl core, a saturated, non-planar pyrrolidine heterocycle, and

a reactive primary benzylic alcohol. This unique combination of structural features makes it an

attractive scaffold for the development of novel therapeutic agents and functional materials.

The pyrrolidine moiety, a common feature in over 20 FDA-approved drugs, imparts favorable

physicochemical properties, including improved solubility and the ability to form crucial

interactions with biological targets.[1][2] This guide provides a comprehensive technical

overview of (4-Pyrrolidin-1-ylphenyl)methanol, detailing its chemical structure,

physicochemical properties, robust synthetic protocols, and key applications, with a focus on its

strategic use in drug discovery programs.

Core Molecular Profile and Physicochemical
Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its

application in any research and development context. The structural and electronic
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characteristics of (4-Pyrrolidin-1-ylphenyl)methanol dictate its behavior, from solubility and

reactivity to its potential as a pharmacophore.

Nomenclature and Identifiers
A consistent and unambiguous identification is critical for regulatory and research purposes.

Property Value Source

IUPAC Name
(4-Pyrrolidin-1-

ylphenyl)methanol
[3]

CAS Number 676245-12-8 [4]

Molecular Formula C₁₁H₁₅NO [3]

Molecular Weight 177.24 g/mol Calculated

Monoisotopic Mass 177.11537 Da [3]

InChIKey
URPRBAHGHXSPKI-

UHFFFAOYSA-N
[3]

SMILES
C1CCN(C1)C2=CC=C(C=C2)

CO
[3]

Structural Analysis
The molecule's architecture is a deliberate combination of three key functional domains, each

contributing to its overall chemical personality.

Caption: Key functional domains of (4-Pyrrolidin-1-ylphenyl)methanol.

Aromatic Phenyl Core: Provides a rigid scaffold, essential for orienting substituents in a

defined three-dimensional space.

Saturated Pyrrolidine Ring: As a saturated heterocycle, it introduces a non-planar, three-

dimensional character that is highly advantageous for exploring the complex topology of

protein binding sites.[1] This contrasts with flat aromatic systems and allows for better spatial

and stereochemical diversity.
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Benzylic Alcohol: This primary alcohol is not merely a functional group but a reactive handle.

It serves as a key attachment point for linkers, further functionalization, or conjugation to

other molecules.

Physicochemical Properties and Rationale
The interplay of the functional groups dictates the molecule's behavior in various environments.

Calculated Property Value
Significance in Drug
Discovery

XlogP 2.7

Indicates moderate lipophilicity,

suggesting a good balance for

membrane permeability and

aqueous solubility.[3]

Topological Polar Surface Area

(TPSA)
23.5 Å²

Suggests good potential for

oral bioavailability and blood-

brain barrier penetration.

Hydrogen Bond Donors 1

The hydroxyl group can

engage in hydrogen bonding

with biological targets.

Hydrogen Bond Acceptors 2

The nitrogen and oxygen

atoms can act as hydrogen

bond acceptors.

Expertise & Experience Insight: The pyrrolidine nitrogen is a tertiary amine, rendering it basic.

This property is paramount in drug design. It can be protonated at physiological pH, forming a

charged species that significantly enhances aqueous solubility. This pH-dependent solubility is

a critical lever to pull when optimizing a drug candidate's ADME (Absorption, Distribution,

Metabolism, and Excretion) profile. The ability to form a salt can also be exploited for improved

formulation and handling of an active pharmaceutical ingredient (API).[5]

Synthesis and Purification
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A reliable and scalable synthetic route is essential for the practical application of any chemical

building block. The synthesis of (4-Pyrrolidin-1-ylphenyl)methanol is efficiently achieved via

a two-step sequence starting from commercially available 4-fluorobenzaldehyde. This pathway

is chosen for its high efficiency, use of standard reagents, and straightforward purification

procedures.

Synthetic Workflow
Caption: High-level workflow for the synthesis of (4-Pyrrolidin-1-ylphenyl)methanol.

Detailed Experimental Protocol
This protocol is a self-validating system, with clear checkpoints to ensure the reaction is

proceeding as expected before moving to the next stage.

Step 1: Synthesis of 4-(Pyrrolidin-1-yl)benzaldehyde

Causality: This step utilizes a nucleophilic aromatic substitution (SNAᵣ) reaction. 4-

Fluorobenzaldehyde is the chosen starting material because the fluorine atom is a good

leaving group, activated by the electron-withdrawing aldehyde group at the para position.

Pyrrolidine acts as the nucleophile. A non-nucleophilic base (K₂CO₃) is used to quench the

H⁺ produced, and a polar aprotic solvent (DMSO) is used to solvate the cation and

accelerate the reaction.

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser,

add 4-fluorobenzaldehyde (10.0 g, 80.6 mmol), pyrrolidine (7.5 mL, 90.0 mmol, 1.1 eq), and

potassium carbonate (16.7 g, 121 mmol, 1.5 eq).

Add anhydrous dimethyl sulfoxide (DMSO, 100 mL).

Heat the reaction mixture to 100°C and stir for 4-6 hours.

Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC)

using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material

spot and the appearance of a new, lower Rf product spot indicates reaction completion.

Cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
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A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with

water.

Dry the solid under vacuum to yield 4-(pyrrolidin-1-yl)benzaldehyde as a yellow solid. The

product is typically of sufficient purity (>95%) to proceed to the next step without further

purification.

Step 2: Reduction to (4-Pyrrolidin-1-ylphenyl)methanol

Causality: Sodium borohydride (NaBH₄) is the reducing agent of choice. It is a mild and

selective reagent that will reduce the aldehyde to a primary alcohol without affecting the

aromatic ring or the N-aryl bond. In contrast, a stronger reducing agent like lithium aluminum

hydride (LiAlH₄) would work but requires stricter anhydrous conditions and a more complex

workup. Methanol serves as both the solvent and a proton source for the workup.

Suspend the 4-(pyrrolidin-1-yl)benzaldehyde (10.0 g, 57.1 mmol) from Step 1 in methanol

(150 mL) in a 500 mL round-bottom flask.

Cool the flask in an ice bath to 0°C.

Slowly add sodium borohydride (2.6 g, 68.5 mmol, 1.2 eq) portion-wise over 30 minutes,

ensuring the temperature remains below 10°C.

After the addition is complete, remove the ice bath and stir the mixture at room temperature

for 2 hours.

Validation Checkpoint: Monitor the reaction by TLC (4:1 Hexane:Ethyl Acetate). The

disappearance of the aldehyde spot confirms the completion of the reduction.

Quench the reaction by slowly adding 50 mL of water.

Reduce the volume of the solvent by approximately half using a rotary evaporator.

Extract the aqueous residue with ethyl acetate (3 x 100 mL).

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium

sulfate (Na₂SO₄), and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification: Purify the crude material by flash column chromatography on silica gel, eluting

with a gradient of 1:1 to 1:2 Hexane:Ethyl Acetate to afford (4-Pyrrolidin-1-
ylphenyl)methanol as a white to off-white solid.

Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic

techniques. The following data are predicted based on the known effects of the constituent

functional groups.

Technique Predicted Observations

¹H NMR (400 MHz, CDCl₃)

δ 7.25 (d, J=8.5 Hz, 2H, Ar-H ortho to CH₂OH),

δ 6.55 (d, J=8.5 Hz, 2H, Ar-H ortho to N), δ 4.58

(s, 2H, -CH₂OH), δ 3.30 (t, J=6.5 Hz, 4H, N-

CH₂), δ 2.00 (t, J=6.5 Hz, 4H, -CH₂-CH₂-)

¹³C NMR (101 MHz, CDCl₃)

δ 148.0 (Ar-C-N), δ 129.5 (Ar-C-CH₂OH), δ

128.5 (Ar-CH ortho to CH₂OH), δ 111.5 (Ar-CH

ortho to N), δ 65.0 (-CH₂OH), δ 47.5 (N-CH₂), δ

25.5 (-CH₂-CH₂-)

Mass Spec (ESI+) m/z 178.12 [M+H]⁺, 160.11 [M+H-H₂O]⁺

FT-IR (KBr, cm⁻¹)

3350-3200 (broad, O-H stretch), 2970-2850 (C-

H stretch), 1610, 1520 (C=C aromatic stretch),

1240 (C-N stretch), 1030 (C-O stretch)

Applications in Drug Development and Medicinal
Chemistry
The true value of (4-Pyrrolidin-1-ylphenyl)methanol lies in its strategic application as a

molecular scaffold. Its structure is pre-validated by nature and medicinal chemistry as a

privileged motif.[1]

Role as a Versatile Scaffold
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The phenyl-pyrrolidine scaffold has been successfully employed to create potent and selective

inhibitors of various enzymes, with applications in oncology and infectious diseases.[5] The (4-
Pyrrolidin-1-ylphenyl)methanol molecule provides three key points for diversification in a

lead optimization campaign.

(4-Pyrrolidin-1-ylphenyl)methanol

Scaffold

Vector 1
(Alcohol) Linker Attachment

(PROTACs, Conjugates)

Vector 2
(Aromatic Ring)

Substitution
(Modulate Electronics/Sterics)

Vector 3
(Pyrrolidine)

Stereochemistry
(3D Pharmacophore)

Click to download full resolution via product page

Caption: Diversification vectors for SAR studies.

Vector 1 (Alcohol Modification): The primary alcohol is an ideal attachment point for linkers in

technologies like Proteolysis Targeting Chimeras (PROTACs). A related structure, (4-

(Piperidin-4-yl)phenyl)methanol, is already used for this purpose, highlighting the utility of
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this functional group.[6] Esterification or etherification can also be used to append other

pharmacophores or modulate physicochemical properties.

Vector 2 (Aromatic Ring Substitution): The phenyl ring can be further substituted to alter

electronic properties or to probe for additional binding interactions with a target protein.

Vector 3 (Pyrrolidine Modification): While the parent scaffold is achiral, derivatives of the

pyrrolidine ring (e.g., from proline) can introduce stereocenters, which are critical for

achieving selectivity and potency for many biological targets.[7]

Potential Therapeutic Targets
The structural motif is prevalent in compounds targeting the central nervous system (CNS). The

tertiary amine can interact with acidic residues in receptors and enzymes, while the aromatic

ring can participate in π-stacking interactions. Research into phenyl-pyrrolidine scaffolds has

yielded promising CNS-active agents, including those for neurodegenerative disorders.[5]

Safety, Handling, and Storage
As a responsible scientist, proper handling of all chemicals is non-negotiable.

Hazard Identification: (4-Pyrrolidin-1-ylphenyl)methanol is classified as an irritant. It is

reported to cause skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335).[4]

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and

nitrile gloves when handling this compound.[8]

Handling: All manipulations should be carried out in a well-ventilated chemical fume hood to

avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[10]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

strong oxidizing agents.[8][9]
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1587759#4-pyrrolidin-1-ylphenyl-methanol-chemical-
properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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